

AKN-028 clinical trial results vs standard care

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Compound Focus: Akn-028

CAS No.: 1175017-90-9

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AKN-028 Preclinical Profile at a Glance

The table below summarizes the key experimental findings for **AKN-028** from its preclinical development phase.

Aspect	Experimental Data & Findings
Primary Target & Mechanism	Tyrosine kinase inhibitor (TKI) targeting FLT3 (IC50 = 6 nM) and KIT . Inhibits autophosphorylation of these receptors [1] [2].
Antileukemic Activity	Cytotoxic activity in all 5 AML cell lines tested. Induced apoptosis (caspase 3 activation) in MV4-11 cells [1].
Efficacy in Primary Samples	Clear dose-dependent cytotoxic response in 15 primary AML samples (mean IC50 1 µM). Activity was observed regardless of FLT3 mutation status [1].
Synergy with Standard Care	Synergistic antileukemic activity observed when combined with cytarabine or daunorubicin (standard AML chemotherapy). Effect was sequence-dependent [1].
In Vivo Profile	Demonstrated high oral bioavailability and antileukemic effect in mouse models of AML (using primary AML and MV4-11 cells). No major toxicity was reported in the study [1].

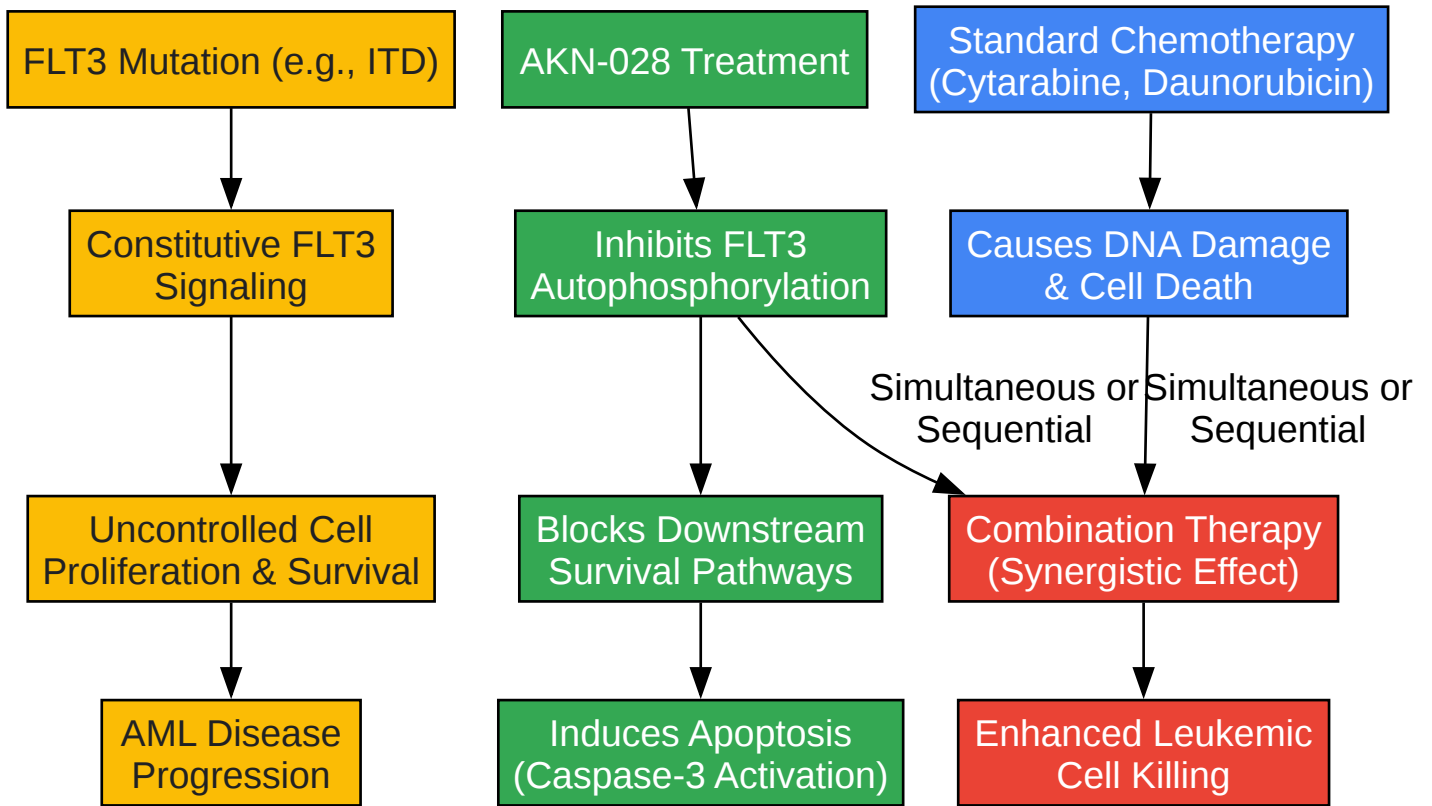
Detailed Experimental Protocols

For research and replication purposes, here is a detailed breakdown of the key methodologies used in the primary preclinical study [1].

- **Cell-Based Cytotoxicity and Apoptosis Assays:** The antileukemic activity of **AKN-028** was evaluated using a panel of 17 human tumor cell lines, including 5 AML lines. Cell viability was measured using the fluorometric microculture cytotoxicity assay (FMCA). To assess the mechanism of cell death, the researchers treated MV4-11 cells (an FLT3-mutated AML line) with **AKN-028** and measured the activation of caspase 3, a key enzyme in the apoptosis execution pathway [1].
- **Analysis of Primary Patient Samples:** Leukemic cells were isolated from 15 fresh primary human AML samples via density gradient centrifugation. The cytotoxic effect of **AKN-028** on these primary cells was then tested using the FMCA [1].
- **Combination Studies with Standard Chemotherapy:** To evaluate synergy, **AKN-028** was combined with the standard AML drugs cytarabine and daunorubicin. The drugs were administered to cell cultures both simultaneously and sequentially (with chemotherapy given 24 hours before **AKN-028**). The combination effects were analyzed using the method of Chou and Talalay to determine the Combination Index (CI), where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism [1].
- **In Vivo Efficacy and Pharmacokinetics:** The antileukemic effect and bioavailability of **AKN-028** were tested in mouse models. These models involved mice transplanted with either primary human AML cells or MV4-11 cells. **AKN-028** was administered orally, and its plasma concentration was measured over time to determine bioavailability. The antileukemic effect was assessed by measuring the reduction of leukemic cell engraftment in the bone marrow of the treated mice compared to a control group [1].

AKN-028 Mechanism of Action Signaling Pathway

The following diagram illustrates the primary molecular mechanism of **AKN-028** and its logical relationship with combination therapies, based on the preclinical data.



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References

1. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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